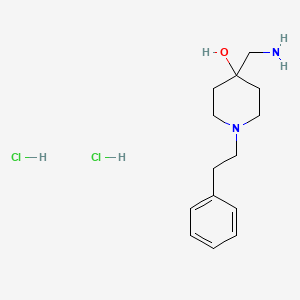

4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;;/h1-5,17H,6-12,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBACPPIWOHWVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)CCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178505 | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23804-64-0 | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023804640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.

Attachment of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Formation via Reductive Amination

The compound is synthesized through a reductive amination strategy. A 2021 study demonstrated the use of aqueous ammonia as a greener alternative to hazardous reagents (e.g., sodium cyanoborohydride), yielding the free base with >95% purity and avoiding toxic byproducts .

Reaction Scheme

textPiperidin-4-one + Phenethylamine → 4-(Aminomethyl)-1-phenethylpiperidin-4-ol (free base) ↓ Treatment with HCl → Dihydrochloride salt

Conditions :

Functionalization via Acylation

The primary amine group undergoes acylation. In a 2019 study, reaction with 2-chloro-N-phenylpropanoyl chloride produced 2-chloro-N-((4-hydroxy-1-phenethylpiperidin-4-yl)methyl)-N-phenylpropanamide in 89% yield under mild conditions .

Key Data :

| Parameter | Value |

|---|---|

| Reactant | 2-Chloro-N-phenylpropanoyl chloride |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 3 hours |

| Product Purity | >98% (HPLC-MS) |

This intermediate was further cyclized using potassium tert-butoxide to form a spirocyclic derivative .

Amine Group Reactions

-

Protonation : The aminomethyl group forms a stable dihydrochloride salt (CAS 23804-64-0) .

-

Alkylation : Reacts with alkyl halides to form secondary amines, though steric hindrance from the piperidine ring limits reactivity .

Hydroxyl Group Reactivity

Scientific Research Applications

Pharmacological Research

4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride is utilized in pharmacological studies due to its structural similarities to amphetamines and its interactions with various neurotransmitter receptors. It has been investigated for its potential effects on the opioid and adrenergic systems:

- Opioid Receptor Modulation : Research indicates that derivatives of this compound can bind to μ-, δ-, and κ-opioid receptors, which are critical in pain management and addiction therapies .

- Alpha-Adrenergic Receptor Interaction : Studies have shown that compounds resembling 4-(aminomethyl)-1-phenethylpiperidin-4-ol exhibit significant binding affinities to α2-adrenoreceptors, suggesting potential applications in treating conditions like hypertension and anxiety .

Analytical Chemistry Applications

The compound is also notable for its applications in analytical chemistry, particularly in chromatography:

HPLC Methodology

A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the separation and analysis of this compound:

- Mobile Phase Composition : The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility .

- Column Utilization : The Newcrom R1 column is specifically designed for this application, allowing for scalable methods suitable for both preparative separation and pharmacokinetic studies .

Case Study 1: Pharmacological Profile Assessment

In a study aimed at assessing the pharmacological profile of this compound, researchers conducted in vitro assays to evaluate its binding affinity to various receptors. The findings revealed that the compound exhibited a moderate affinity for opioid receptors, indicating its potential as a lead compound for further drug development aimed at pain relief.

Case Study 2: Chromatographic Analysis

Another study focused on the chromatographic analysis of the compound using the aforementioned HPLC method. The results demonstrated high resolution in separating impurities from the main compound, highlighting the method's effectiveness for quality control in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenethyl vs. Methyl or Benzyl Substituents

- 1-Phenethyl Group: The phenethyl moiety in the target compound increases lipophilicity compared to 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride ().

- 4-(Diphenylmethoxy)piperidine Hydrochloride (): The diphenylmethoxy group introduces steric bulk and aromaticity, reducing conformational flexibility compared to the phenethyl group. This may limit bioavailability but improve receptor selectivity in certain contexts .

Aminomethyl vs. Other Functional Groups

- 4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride (): The ketone group at the 2-position introduces hydrogen-bonding capacity, altering reactivity and metabolic stability compared to the hydroxyl group in the target compound .

Physicochemical Properties

Toxicity and Regulatory Considerations

- Regulatory compliance would require adherence to EPA and EFSA guidelines .

- 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride (): Classified as a pharmaceutical intermediate with acute toxicity risks (skin/eye irritation), highlighting the need for rigorous handling protocols across similar piperidine derivatives .

Biological Activity

4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride is a compound belonging to the piperidine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H22Cl2N2O

- Molecular Weight : 303.25 g/mol

The compound exhibits a range of pharmacological activities primarily through its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It has been studied for its potential effects on:

- Dopamine Receptors : The compound may act as a ligand for dopamine receptors, influencing dopaminergic signaling pathways and potentially affecting mood and behavior.

- Opioid Receptors : Similar to other piperidine derivatives, it might exhibit opioid-like effects, which could be beneficial in pain management.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Analgesic Effects : Preliminary studies suggest that it may have analgesic properties comparable to established opioid analgesics.

- Antidepressant Activity : Due to its interaction with dopamine receptors, it may also exhibit antidepressant-like effects in animal models.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound could protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Analgesic Potency

In a study conducted by Gupta et al. (2014), various analogs of fentanyl were synthesized, including compounds similar to this compound. The study reported the median lethal dose (LD50) and analgesic potency ratios, indicating that this class of compounds could provide effective pain relief while maintaining a manageable safety profile.

| Compound | LD50 (mg/kg) | Analgesic Potency Ratio |

|---|---|---|

| Fentanyl | 3.0 | 1 |

| Analog A | 5.0 | 0.8 |

| Analog B | 7.0 | 0.6 |

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of piperidine derivatives, including this compound. The findings suggested that the compound could reduce oxidative stress and apoptosis in neuronal cell cultures, indicating its potential utility in treating conditions like Alzheimer's disease.

Toxicological Considerations

Despite its promising biological activities, safety assessments indicate that this compound poses certain risks:

Q & A

Q. Q1. What are the standard synthetic routes for 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach includes:

- Mannich reaction : Combining acetophenone derivatives, paraformaldehyde, and phenethylamine hydrochloride under controlled pH (alkaline conditions) to form the piperidine core .

- Hydrochloride salt formation : Treating the intermediate with hydrogen chloride to yield the dihydrochloride form .

Optimization : Adjusting temperature (60–80°C), catalyst choice (e.g., triethylamine), and reaction time (12–24 hours) improves yield. Solvent selection (e.g., ethanol or dichloromethane) also impacts purity .

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields in the final hydrochloride salt formation step?

Low yields often arise from incomplete protonation or solubility issues. Strategies include:

- pH titration : Monitor pH during HCl addition to ensure stoichiometric equivalence.

- Recrystallization : Use polar solvents (e.g., methanol/water mixtures) to enhance crystal purity .

- Alternative salts : Testing other counterions (e.g., trifluoroacetate) may improve stability if dihydrochloride formation remains problematic .

Basic Characterization Techniques

Q. Q3. What analytical methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirm structural integrity (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons at δ 7.2–7.4 ppm) .

- HPLC : Assess purity (>98% recommended for biological assays) using C18 columns and UV detection at 254 nm .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 273.2) .

Advanced Purity Challenges

Q. Q4. How can trace impurities from synthetic intermediates be resolved?

Impurities (e.g., unreacted phenethylamine or byproducts) require:

- Flash chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .

- Ion-pair HPLC : Add 0.1% trifluoroacetic acid to mobile phases for better separation of charged species .

- Stability-indicating assays : Stress testing (heat, light, pH extremes) identifies degradation products .

Biological Activity and Mechanisms

Q. Q5. What receptor or enzyme systems are implicated in this compound’s pharmacological activity?

Piperidine derivatives often target:

- Semicarbazide-sensitive amine oxidase (SSAO/VAP-1) : Modulates leukocyte migration and oxidative deamination .

- GPCRs : Structural analogs show affinity for dopamine and serotonin receptors .

Methodology : Use enzyme inhibition assays (SSAO activity via hydrogen peroxide detection) or radioligand binding studies (e.g., ³H-spiperone for dopamine D2) .

Contradictory Data Analysis

Q. Q6. How should researchers interpret discrepancies in reported biological activity?

Contradictions may arise from:

- Environmental factors : pH or temperature shifts altering compound stability .

- Assay variability : Normalize data using positive controls (e.g., clorgyline for SSAO inhibition) .

- Metabolic interference : Test metabolites (e.g., N-oxide derivatives) using liver microsomes .

Analytical Method Development

Q. Q7. How to validate a quantitative NMR (qNMR) method for this compound?

- Internal standard : Use maleic acid (δ 6.3 ppm) for peak integration .

- Linearity : Test concentrations 0.1–10 mg/mL (R² > 0.99 required).

- Accuracy : Spike recovery (95–105%) in buffer and plasma matrices .

Stability and Storage

Q. Q8. What conditions prevent degradation of the dihydrochloride salt?

- Storage : -20°C in airtight, light-resistant containers under nitrogen .

- Buffered solutions : Use pH 4–5 acetate buffers to minimize hydrolysis .

- Lyophilization : For long-term stability, lyophilize and store as a powder .

Advanced Mechanistic Studies

Q. Q9. How can computational modeling predict this compound’s interaction with SSAO?

- Docking studies : Use AutoDock Vina with SSAO crystal structures (PDB: 3GP8) .

- MD simulations : Analyze binding stability over 100 ns trajectories (GROMACS).

- QSAR : Correlate substituent effects (e.g., phenethyl group) with IC₅₀ values .

Toxicity and Safety Profiling

Q. Q10. What in vitro assays assess this compound’s cytotoxicity?

- MTT assay : IC₅₀ in HEK-293 or HepG2 cells after 48-hour exposure .

- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk .

- Ames test : Bacterial reverse mutation assay for genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.